7-epi-clindamycin phosphate is an impurity found in raw clindamycin phosphate [ [] ]. It is structurally similar to clindamycin phosphate, a semi-synthetic lincosamide antibiotic, but differs in the stereochemistry at the 7-position. While clindamycin phosphate possesses a 7(S) configuration, 7-epi-clindamycin phosphate has a 7(R) configuration. This seemingly minor difference can lead to alterations in its biological activity and pharmacological properties.
7-Epiclindamycin 2-Phosphate is a derivative of clindamycin, an antibiotic used primarily to treat bacterial infections. This compound is notable for its enhanced stability and bioactivity compared to its parent compound. It is classified as a lincosamide antibiotic, which means it shares structural and functional properties with other antibiotics in this category, such as lincomycin.
7-Epiclindamycin 2-Phosphate is synthesized from clindamycin, which is produced through fermentation processes involving the bacterium Streptomyces lincolnensis. The compound can also be generated via chemical modifications of clindamycin itself, allowing for the introduction of phosphate groups that enhance its pharmacological properties .
The synthesis of 7-Epiclindamycin 2-Phosphate typically involves the phosphorylation of clindamycin. Various methods have been reported, including:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. For example, using liquid chromatography methods can help in monitoring the reaction progress and ensuring the separation of 7-Epiclindamycin 2-Phosphate from other by-products .
The molecular formula of 7-Epiclindamycin 2-Phosphate is . The structure features a phosphate group attached to the clindamycin backbone, which enhances its solubility and bioactivity.
7-Epiclindamycin 2-Phosphate undergoes various chemical reactions typical for phosphonates and phosphates:
The stability of the phosphate group under physiological conditions is critical for maintaining the efficacy of the antibiotic. Studies have shown that the presence of this group can influence the degradation pathways of the compound in biological systems .
The mechanism of action for 7-Epiclindamycin 2-Phosphate involves binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits protein synthesis by preventing peptide bond formation during translation.
7-Epiclindamycin 2-Phosphate is primarily utilized in:
This compound exemplifies advancements in antibiotic development through chemical modification, enhancing therapeutic options against resistant bacterial strains.
7-Epiclindamycin 2-phosphate (CAS 620181-05-7) is a stereoisomer of the antibiotic prodrug clindamycin phosphate. Its molecular formula is C₁₈H₃₄ClN₂O₈PS, with a molecular weight of 504.96 g/mol [1] [5] [9]. The compound features nine stereocenters and an absolute configuration denoted by the IUPAC name: [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate [8] [9]. The "7-epi" designation specifically indicates an inverted configuration at the C7 position compared to clindamycin phosphate, altering spatial orientation while retaining atomic connectivity [6]. This epimerization significantly impacts biological activity due to disrupted binding interactions [6] [8].
Table 1: Key Stereochemical Features of 7-Epiclindamycin 2-Phosphate
Stereocenter | Configuration | Role in Molecular Recognition |
---|---|---|
C7 | R (vs. S in clindamycin) | Disrupts ribosomal binding |
C2' (Pyrrolidine) | 4R | Maintains core scaffold geometry |
Thioglycoside C1 | 1'S | Alters carbohydrate moiety orientation |
Propyl linker | S | Influences hydrophobic interactions |
The InChIKey UFUVLHLTWXBHGZ-AVENPWRCSA-N
and SMILES string CCC[C@@H]1C[C@H](N(C)C1)C(=O)N[C@H]([C@@H](C)Cl)[C@H]2O[C@H](SC)[C@H](OP(=O)(O)=O)[C@@H](O)[C@H]2O
encode this stereochemistry, enabling precise computational modeling [8] [9].
7-Epiclindamycin 2-phosphate presents as a white to off-white crystalline solid [1] [9]. Its solubility profile is characterized by:
The compound exhibits a predicted pKa of 1.83±0.10, indicating strong acidity primarily attributed to the phosphate group [1]. This influences ionization state-dependent properties like solubility and protein binding. Stability studies reveal sensitivity to hydrolysis (especially under acidic/basic conditions), temperature fluctuations, and humidity [7]. Storage at -20°C is recommended to preserve integrity [5] [9].
Table 2: Solubility and Stability Profile
Property | Value/Characteristics | Analytical Method |
---|---|---|
Solubility in Water | Slight | Visual titration |
Solubility in DMSO | Moderate (ideal for stock solutions) | HPLC quantification |
Solubility in MeOH | Very slight | Gravimetric analysis |
pKa | 1.83 ± 0.10 (predicted) | Computational prediction |
Degradation Pathways | Hydrolysis, epimerization at C7 | Forced degradation studies |
Recommended Storage | -20°C in anhydrous environment | Long-term stability studies |
7-Epiclindamycin 2-phosphate is a C7 epimer of clindamycin phosphate, differing solely in the spatial orientation of the hydroxyl group at carbon 7 of the sugar moiety [4] [6]. This stereochemical inversion minimally affects bulk properties (e.g., molecular weight and formula are identical) but profoundly alters biological function. While clindamycin phosphate undergoes enzymatic hydrolysis to active clindamycin, the epimer shows significantly reduced antimicrobial activity due to inefficient binding to the 50S ribosomal subunit [2] [6].
In pharmaceutical contexts, 7-epicliindamycin 2-phosphate is formally designated as:
Table 3: Structural and Functional Comparison with Clindamycin Phosphate
Characteristic | 7-Epiclindamycin 2-Phosphate | Clindamycin Phosphate |
---|---|---|
C7 Configuration | R inversion | S (native configuration) |
Antibiotic Activity | Negligible (steric hindrance at target site) | Prodrug (hydrolyzes to active form) |
Regulatory Status | Controlled impurity (≤1.0% in USP/EP) | Active pharmaceutical ingredient |
Biosynthetic Role | Metabolic byproduct | Designed prodrug |
Chromatographic Behavior | Longer retention time in reversed-phase HPLC | Shorter retention time |
The epimer's formation occurs during clindamycin phosphate synthesis via alkaline epimerization, necessitating rigorous purification to minimize this impurity [4] [6].
Crystallographic analyses reveal that 7-epicliindamycin 2-phosphate forms multiple solvates with distinct lattice parameters. Key solvates include:
These solvates exhibit divergent stability profiles:
Table 4: Polymorphic and Solvate Characteristics
Form | Stability Profile | Hydrogen Bonding Network |
---|---|---|
DMSO Solvate | Converts to hydrate >43% RH at 25°C | P=O···H-C (host-DMSO); 3D framework |
Methanol/Water (V) | Stable at 0-90% RH; desolvates >64.7°C | O-H···O=P (host-solvent); layered |
Anhydrous Form | Hygroscopic; no hydrate formation observed | Host-host P=O···H-O only |
Powder X-ray diffraction (PXRD) distinguishes these forms: Solvate V shows characteristic peaks at 2θ = 7.2°, 12.5°, and 18.7°, while the DMSO solvate exhibits peaks at 5.8°, 11.3°, and 20.1° [4] [7]. Such crystallographic insights are critical for impurity control during clindamycin phosphate manufacturing, as polymorphic transitions can alter isolation efficiency and analytical detection [4] [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0